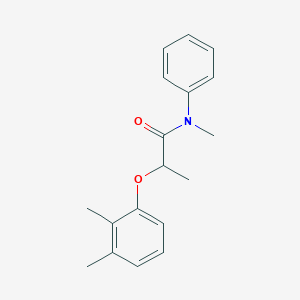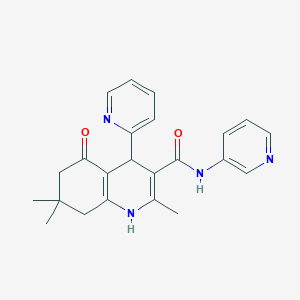![molecular formula C16H17ClN2O6S B4058618 6-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonyl]-4-chloro-3-cyclohexene-1-carboxylic acid](/img/structure/B4058618.png)
6-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonyl]-4-chloro-3-cyclohexene-1-carboxylic acid
説明
6-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonyl]-4-chloro-3-cyclohexene-1-carboxylic acid is a useful research compound. Its molecular formula is C16H17ClN2O6S and its molecular weight is 400.8 g/mol. The purity is usually 95%.
The exact mass of the compound 6-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonyl]-4-chloro-3-cyclohexene-1-carboxylic acid is 400.0495851 g/mol and the complexity rating of the compound is 707. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonyl]-4-chloro-3-cyclohexene-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonyl]-4-chloro-3-cyclohexene-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chirality Assignment of Carboxylic Acids
Polyacetylenes bearing amino groups, such as those related to the chemical compound , have been utilized in the chirality assignment of carboxylic acids through circular dichroism. This method allows for the determination of the chirality of acids, a crucial aspect in the study of optically active compounds and their interactions, contributing significantly to the field of stereochemistry and pharmaceutical sciences (Yashima et al., 1997).
Mannich Reaction and Sulfones
Research has explored the role of aromatic aldehydes, including acetylamino-benzaldehyde, in the Mannich reaction with arylsulfonylacetic acids. This reaction pathway is crucial for synthesizing complex molecules, demonstrating the compound's utility in creating novel organic molecules with potential applications in drug discovery and material sciences (Nobles & Thompson, 1965).
Protective Groups in Synthesis
The chemical structure of interest is related to research on protective groups in synthesis, particularly the introduction of the 9-Phenyl-9-fluorenyl protecting group into various functional groups. This demonstrates its application in synthetic chemistry for protecting sensitive functional groups during complex chemical reactions, thereby enhancing the efficiency and selectivity of synthetic routes (Soley & Taylor, 2019).
Amino Acid Detection and Analysis
Compounds related to the specified chemical structure have been utilized in the detection and analysis of amino acids and their derivatives. For example, 4'-Dimethylaminoazobenzene-4-sulfonyl chloride serves as a chromophoric reagent for detecting amino acids at picomole levels, highlighting its application in bioanalytical chemistry and molecular biology research (Malencik et al., 1990).
Cyclization Reactions in Organic Synthesis
Cyclization reactions of ethyl (E)/(Z)‐[2‐(1‐cyclohexen‐1‐yl)cyclohexylidene]cyanoacetate to derivatives, including those involving carboxylic acid functionalities, underscore the compound's significance in facilitating the synthesis of cyclic compounds. Such reactions are pivotal in the development of pharmaceuticals and agrochemicals, demonstrating the versatility and importance of these compounds in synthetic organic chemistry (Wilamowski et al., 1995).
特性
IUPAC Name |
6-[[4-(acetylsulfamoyl)phenyl]carbamoyl]-4-chlorocyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O6S/c1-9(20)19-26(24,25)12-5-3-11(4-6-12)18-15(21)14-8-10(17)2-7-13(14)16(22)23/h2-6,13-14H,7-8H2,1H3,(H,18,21)(H,19,20)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXLSZIPAALAOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC(=CCC2C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-3-(3-methyl-1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B4058536.png)
![N-1-adamantyl-2-{[5-benzyl-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4058537.png)

![6-[4-(methoxymethyl)-1-piperidinyl]-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4058552.png)
![2-chloro-4-nitro-N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B4058565.png)
![methyl 2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}benzoate](/img/structure/B4058570.png)
![8-(2-bromophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4058575.png)



![2-[2-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenoxy]-N-phenylacetamide](/img/structure/B4058595.png)
![1-(4-fluorophenyl)-3-[(4-hydroxy-2-methylphenyl)amino]-2-propen-1-one](/img/structure/B4058598.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(3-phenylpropyl)-3-piperidinamine](/img/structure/B4058606.png)
